![molecular formula C29H25NO4 B10861836 methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate](/img/structure/B10861836.png)

methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

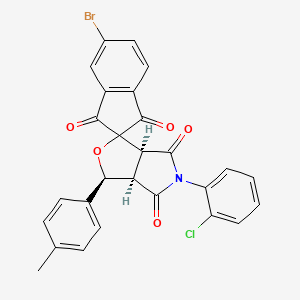

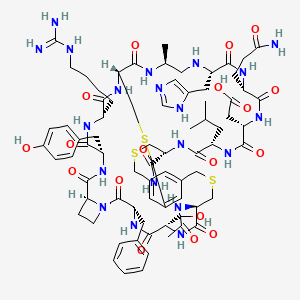

VK-1727 is a selective small molecule inhibitor of Epstein-Barr virus nuclear antigen 1 (EBNA1). This compound has shown potent and selective antitumor activity, particularly in models of Epstein-Barr virus-associated gastric cancer . Epstein-Barr virus nuclear antigen 1 is a viral protein essential for the replication and maintenance of the Epstein-Barr virus latent genome, making it a critical target for therapeutic intervention .

Vorbereitungsmethoden

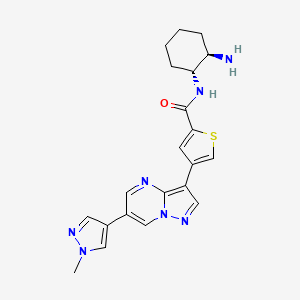

The synthesis of VK-1727 involves the preparation of methyl 2-(1H-indol-6-yl)-3-((4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)ethynyl)benzoate . The synthetic route typically includes the following steps:

Formation of the indole core: This involves the cyclization of appropriate precursors to form the indole ring.

Substitution reactions: The indole core is then subjected to substitution reactions to introduce the ethynyl and benzoate groups.

Protection and deprotection steps: These steps are used to protect functional groups during the synthesis and then remove the protecting groups to yield the final product.

Industrial production methods for VK-1727 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

VK-1727 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Indolkern.

Reduktion: Reduktionsreaktionen können an verschiedenen funktionellen Gruppen innerhalb des Moleküls auftreten.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

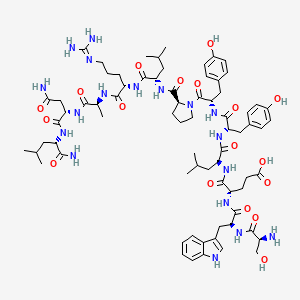

VK-1727 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wurde gezeigt, dass VK-1727 die Proliferation von Epstein-Barr-Virus-positiven Zellen hemmt, was es zu einem wertvollen Werkzeug in der Krebsforschung macht

Arzneimittelentwicklung: VK-1727 dient als Leitverbindung für die Entwicklung neuer Therapien gegen Epstein-Barr-Virus-assoziierte Erkrankungen.

Wirkmechanismus

VK-1727 entfaltet seine Wirkung, indem es selektiv die DNA-Bindungsaktivität des Epstein-Barr-Virus-Kernantigens 1 hemmt . Diese Hemmung blockiert die Replikation und Aufrechterhaltung des latenten Genoms des Epstein-Barr-Virus, was zu einer Abnahme der viralen Genexpression und Zellproliferation führt . Die beteiligten molekularen Ziele und Signalwege umfassen die DNA-Bindungsdomäne des Epstein-Barr-Virus-Kernantigens 1 und die damit verbundene virale Replikationsmaschinerie .

Wirkmechanismus

VK-1727 exerts its effects by selectively inhibiting the DNA binding activity of Epstein-Barr virus nuclear antigen 1 . This inhibition blocks the replication and maintenance of the Epstein-Barr virus latent genome, leading to a decrease in viral gene expression and cell proliferation . The molecular targets and pathways involved include the DNA binding domain of Epstein-Barr virus nuclear antigen 1 and associated viral replication machinery .

Vergleich Mit ähnlichen Verbindungen

VK-1727 wird mit anderen niedermolekularen Inhibitoren des Epstein-Barr-Virus-Kernantigens 1 verglichen, wie z. B. VK-1850 und VK-1248 . Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Potenz und Selektivität. VK-1727 ist einzigartig in seiner hohen Selektivität für Epstein-Barr-Virus-positive Zellen und seiner potenten Antitumoraktivität in verschiedenen Modellen von Epstein-Barr-Virus-assoziierten Krebserkrankungen .

Ähnliche Verbindungen umfassen:

VK-1850: Ein weiterer potenter Inhibitor des Epstein-Barr-Virus-Kernantigens 1 mit ähnlichen Anwendungen.

VK-1248: Ein weniger potenter Inhibitor im Vergleich zu VK-1727 und VK-1850.

VK-1727 zeichnet sich durch seine überlegene Selektivität und Wirksamkeit in präklinischen Modellen aus .

Eigenschaften

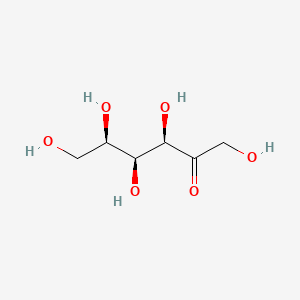

Molekularformel |

C29H25NO4 |

|---|---|

Molekulargewicht |

451.5 g/mol |

IUPAC-Name |

methyl 2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxy)phenyl]ethynyl]benzoate |

InChI |

InChI=1S/C29H25NO4/c1-32-29(31)26-4-2-3-22(28(26)23-10-9-21-13-16-30-27(21)19-23)8-5-20-6-11-24(12-7-20)34-25-14-17-33-18-15-25/h2-4,6-7,9-13,16,19,25,30H,14-15,17-18H2,1H3 |

InChI-Schlüssel |

GWIYPVSQNMQNCD-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC(=C1C2=CC3=C(C=C2)C=CN3)C#CC4=CC=C(C=C4)OC5CCOCC5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)

![2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10861787.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)

![N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide](/img/structure/B10861812.png)

![15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one](/img/structure/B10861843.png)